2-Bromo-5-chloro-4-methylbenzaldehyde

Beschreibung

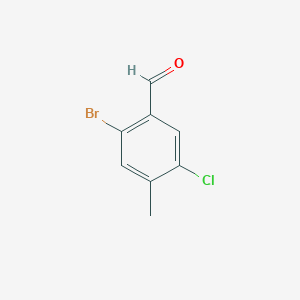

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWTALXUZHXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination of 3-Chlorobenzaldehyde Derivatives Using N-Bromosuccinimide (NBS)

A patented method describes a one-step bromination of 3-chlorobenzaldehyde in the presence of an inorganic strong acid solvent and an iodine-containing catalyst, using N-bromosuccinimide (NBS) as the brominating agent. The process involves:

- Maintaining the reaction temperature below 10°C while slowly adding 3-chlorobenzaldehyde and the iodine catalyst.

- Adding NBS in multiple batches at temperatures ≤ 15°C.

- Allowing the reaction to proceed for 2–10 hours at low temperature, then raising the temperature to 25–55°C for an additional 1–6 hours.

- Post-treatment yields a solid product identified as 2-bromo-5-chlorobenzaldehyde with a high yield of up to 90%.

This method is noted for its simplicity, cost-effectiveness, environmental friendliness (waste is mainly acidic liquid neutralizable by alkali), and suitability for large-scale industrial production.

| Step | Conditions | Details |

|---|---|---|

| a | ≤ 10°C, inorganic strong acid | Slow dropwise addition of 3-chlorobenzaldehyde and iodine catalyst |

| b | ≤ 15°C | Multiple batch additions of NBS |

| c | 2–10 h at low temp, then 25–55°C for 1–6 h | Reaction completion and product formation |

| Yield | Up to 90% | High yield, solid product obtained |

Industrial Scale-Up Considerations

Industrial preparation of similar halogenated benzaldehydes emphasizes:

- Use of cheap and readily available starting materials.

- Avoidance of toxic heavy metals and environmentally harmful reagents.

- Optimization of reaction parameters for high yield and purity.

- Simplification of purification steps to reduce cost and waste.

For example, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was synthesized on a 70 kg scale via nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a total yield of 24%, demonstrating the feasibility of large-scale production with careful process design.

- The direct bromination method using NBS in inorganic strong acid solvents with iodine catalysts offers a practical, high-yield, and environmentally friendly approach to prepare 2-bromo-5-chloro-4-methylbenzaldehyde. The temperature control is critical to prevent side reactions and ensure selectivity.

- Multi-step routes involving oxidation and functional group interconversions, while useful for related compounds, tend to be more complex, costly, and less environmentally benign.

- Industrial scale-up requires balancing yield, cost, safety, and environmental impact. The direct one-step bromination method aligns well with these industrial needs.

- Waste management is simplified in the direct bromination method, as acidic waste can be neutralized easily, reducing environmental pollution.

The most authoritative and practical preparation method for this compound is the direct bromination of 3-chlorobenzaldehyde using N-bromosuccinimide in an inorganic strong acid solvent under controlled low temperatures, catalyzed by iodine. This method achieves high yields (up to 90%), is operationally simple, cost-effective, and environmentally friendly, making it suitable for industrial-scale production. Alternative multi-step oxidation routes are less desirable due to complexity and use of toxic reagents. Process optimization focusing on temperature control, reagent addition, and post-reaction treatment is key to maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-chloro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel condensation, forming carbon-carbon bonds with other compounds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Knoevenagel Condensation: Reagents like malonic acid or its derivatives in the presence of a base such as piperidine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted benzaldehydes depending on the nucleophile used.

Condensation Products: α,β-unsaturated carbonyl compounds.

Oxidation Products: 2-Bromo-5-chloro-4-methylbenzoic acid.

Reduction Products: 2-Bromo-5-chloro-4-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-5-chloro-4-methylbenzaldehyde serves as a crucial intermediate in synthesizing complex organic molecules. It is utilized in:

- Pharmaceuticals : The compound is involved in synthesizing various drug candidates due to its ability to form diverse chemical structures.

- Agrochemicals : It is also used in developing agricultural chemicals that require specific molecular configurations.

Medicinal Chemistry

The compound's unique structure allows it to participate in various chemical reactions that are fundamental in drug development:

- Reactivity : The aldehyde group can form covalent bonds with nucleophiles, facilitating the synthesis of new therapeutic agents.

- Case Studies : Research has shown that derivatives of this compound exhibit potential anti-cancer properties, making it a candidate for further investigation in medicinal applications.

Material Science

In material science, this compound is used to synthesize materials with specific properties:

- Polymers and Dyes : The compound's reactivity allows it to be incorporated into polymer chains or used as a precursor for dye synthesis.

Biological Studies

The compound is employed in biological research to study various pathways and mechanisms:

- Enzyme Studies : It serves as a probe for investigating enzyme-catalyzed reactions, providing insights into metabolic pathways.

- Mechanism of Action : The electrophilic nature of the halogens allows it to interact with biological targets, influencing cellular processes.

Chemical Reactions Involving this compound

This compound undergoes several key chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Halogen atoms can be substituted with other functional groups through nucleophilic substitution. | Sodium hydroxide, potassium carbonate |

| Condensation Reactions | Participates in reactions like the Knoevenagel condensation to form carbon-carbon bonds. | Malonic acid, piperidine |

| Oxidation | The aldehyde group can be oxidized to form carboxylic acids. | Potassium permanganate, chromium trioxide |

| Reduction | The aldehyde can be reduced to alcohols. | Sodium borohydride, lithium aluminum hydride |

Case Studies and Research Findings

-

Synthesis of Anticancer Agents :

- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. This highlights its potential as a scaffold for developing new anticancer drugs.

-

Material Development :

- Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it valuable for industrial applications.

-

Biological Activity Investigation :

- Investigations into the biological activity of this compound revealed its role as an inhibitor in specific enzymatic pathways, suggesting its utility in drug discovery.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-4-methylbenzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The table below compares substituent positions, molecular weights, and functional groups of 2-Bromo-5-chloro-4-methylbenzaldehyde with related compounds:

Key Observations :

- The aldehyde group in this compound enhances electrophilicity compared to esters or carboxylic acids, favoring nucleophilic additions (e.g., Grignard reactions) .

- Methyl vs. Hydroxyl Groups : The methyl group at position 4 in the target compound increases hydrophobicity and steric hindrance compared to 5-Bromo-2-chloro-4-hydroxybenzaldehyde, which may participate in hydrogen bonding .

- Halogen Positioning : Bromine at position 2 (ortho to aldehyde) directs electrophilic substitution reactions differently than bromine at position 5 (meta to aldehyde) in 5-Bromo-2-chlorobenzoic acid .

Physical Properties

- Molecular Weight : The target compound’s molecular weight (~235.46 g/mol) is comparable to 5-Bromo-2-chloro-4-hydroxybenzaldehyde (233.91 g/mol), but the methyl group slightly increases its mass .

- Polarity: The aldehyde group increases polarity relative to esters (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) but less than carboxylic acids (e.g., 5-Bromo-2-chlorobenzoic acid) .

- Melting Points : Halogenated benzaldehydes typically exhibit higher melting points than their ester counterparts due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biologische Aktivität

2-Bromo-5-chloro-4-methylbenzaldehyde is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6BrClO

- Molecular Weight : 235.49 g/mol

The compound features both bromine and chlorine substituents on the benzene ring, contributing to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on structural analogs:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, which may be applicable to this compound. Its structure allows for interactions with microbial membranes or enzymes critical for microbial survival.

- Antifungal Properties : Research indicates that benzaldehyde derivatives can disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative stress. This suggests that this compound may exhibit antifungal activity through similar pathways .

Antimicrobial Activity

A study examining the antimicrobial properties of various substituted benzaldehydes found that certain structural modifications enhance their efficacy against bacterial strains. The presence of halogens (bromine and chlorine) in this compound could improve its interaction with bacterial cell walls, potentially leading to increased antimicrobial potency.

Antifungal Activity

In a study focused on redox-active benzaldehydes, it was demonstrated that these compounds could effectively target cellular antioxidation mechanisms in pathogenic fungi. This implies that this compound might be effective against drug-resistant fungal strains by disrupting their antioxidant defenses .

Research Findings

Recent investigations into the compound's biological properties have yielded promising results:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.

- Enzyme Inhibition : Similar benzaldehyde derivatives have been shown to act as inhibitors for enzymes like xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation, suggesting a potential therapeutic application for this compound in conditions characterized by elevated oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylphenol | Lacks chlorine; less versatile | Limited antimicrobial activity |

| 2-Chloro-4-methylphenol | Lacks bromine; reduced reactivity | Moderate antifungal properties |

| 4-Methylphenylmethanol | Lacks halogen substituents | Minimal biological activity |

The unique combination of bromine and chlorine in this compound enhances its potential as a versatile agent in both medicinal chemistry and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5-chloro-4-methylbenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of substituted benzaldehyde precursors. For example, bromination/chlorination of 4-methylbenzaldehyde derivatives using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (40–60°C) can introduce halogens at specific positions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized aryl halides may be employed .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction time (6–12 hours) to minimize byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~10 ppm) and aromatic protons (δ 7–8 ppm). Chlorine and bromine substituents cause distinct splitting patterns .

- MS (EI/ESI) : Confirm molecular ion peaks (m/z ~233–235 for [M+H]⁺) and isotopic patterns due to Br/Cl .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. The compound may release toxic fumes (e.g., HBr) upon decomposition .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

- Applications :

- Medicinal Chemistry : React with hydrazines or thioureas to form imine-linked scaffolds (e.g., thiosemicarbazones), which show antimicrobial or anticancer activity .

- Material Science : Use in Pd-catalyzed cross-coupling to create π-conjugated systems for optoelectronic materials .

- Methodology : Optimize reaction pH (e.g., basic conditions for nucleophilic additions) and solvent polarity (DMF/THF) to enhance regioselectivity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

- Root Causes : Variability may arise from impurities, polymorphic forms, or solvent residues. For example, recrystallization solvents (ethanol vs. acetone) can alter melting points by 2–5°C .

- Resolution :

- Reproduce experiments using high-purity solvents (>99.9%) and standardized protocols.

- Compare with computational data (DFT calculations for NMR chemical shifts) .

Q. What solvent systems and catalysts enhance the efficiency of nucleophilic substitutions at the aldehyde group?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic additions. For example, Knoevenagel condensations with malononitrile proceed faster in DMF (yield >80%) vs. THF (yield ~50%) .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate the aldehyde carbonyl, accelerating reactions like aldol condensations .

Q. How does the steric and electronic profile of substituents influence reactivity in cross-coupling reactions?

- Steric Effects : The 4-methyl group increases steric hindrance, reducing reactivity in Buchwald-Hartwig aminations. Use bulky ligands (XPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing Br/Cl groups meta to the aldehyde direct electrophilic substitutions to the para position. DFT studies show a 0.3 eV increase in LUMO energy at reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.